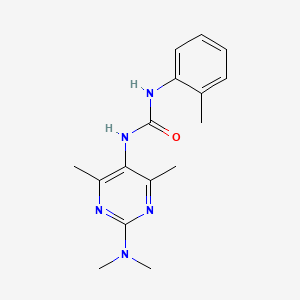

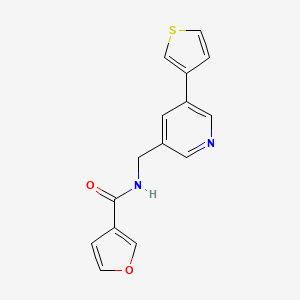

![molecular formula C17H20N8O B2991231 2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2189434-38-4](/img/structure/B2991231.png)

2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrimidine ring (a six-membered ring with two nitrogen atoms), a piperidine ring (a six-membered ring with one nitrogen atom), a triazole ring (a five-membered ring with three nitrogen atoms), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The exact structure would need to be confirmed by spectroscopic methods such as NMR .Applications De Recherche Scientifique

Synthesis and Biological Properties

A study by Yengoyan et al. (2020) introduced a series of novel derivatives including pyrazole, 1,2,4-triazole, and pyridazine moieties derived from 6-methylpyrimidine-4-ol, which is structurally related to the chemical . The synthesized compounds demonstrated pronounced stimulating action on plant growth, with activities ranging from 60-93% compared to heteroauxin, showcasing potential agricultural applications (Yengoyan et al., 2020).

Antiproliferative Activities and Molecular Docking

Parveen et al. (2017) synthesized substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds, evaluating them against human breast cancer and kidney cell lines. Notable compounds exhibited superior antiproliferative activities compared to curcumin. Molecular docking suggested the chromene and quinoline moieties' attachment to pyrimide and piperazine enhanced anti-proliferative activities, offering insight into cancer treatment possibilities (Parveen et al., 2017).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Gyoten et al. (2003) explored [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines for antihistaminic activity and eosinophil infiltration inhibition, relevant to allergic responses. Incorporating a piperidine or piperazine with a benzhydryl group and spacer at the 6-position yielded compounds exhibiting both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. One compound, 6a, showed potent antihistaminic activity with minimal central H(1) receptor blockade, indicating potential therapeutic applications for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial and Antitumor Agents

Said et al. (2004) prepared 4-amino-5-cyano-3-substituted-2,3-dihydrothiazol-2-thiones and their triazolo and triazinopyrimidine derivatives as potential antimicrobial and antitumor agents. Some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity, underscoring the chemical's potential in developing new antimicrobial agents (Said et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

2-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O/c1-13-4-7-19-17(21-13)23-8-5-14(6-9-23)10-24-16(26)3-2-15(22-24)25-12-18-11-20-25/h2-4,7,11-12,14H,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRUOSIIXRLSNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2991155.png)

![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)